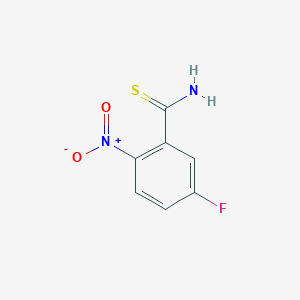
Octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester: is an organic compound that belongs to the class of fatty acid esters. It is a derivative of octanoic acid, which is also known as caprylic acid. This compound is characterized by the presence of an acetyloxy group and a methylene group attached to the octanoic acid backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: One common method for preparing octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester is through the esterification of octanoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using octanoic acid and methanol. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The product is then purified through distillation and other separation techniques to obtain the desired ester in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester can undergo oxidation reactions to form corresponding carboxylic acids and other oxidized products.
Reduction: This compound can be reduced to form alcohols and other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reactant in the synthesis of various organic compounds.
- Employed in studies involving esterification and acetylation reactions.
Biology:
- Investigated for its potential role in metabolic pathways and as a metabolite in certain organisms .
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical properties.
Industry:
- Utilized in the production of fragrances and flavoring agents.
- Used as a component in biodiesel and other biofuels .
Wirkmechanismus
The mechanism of action of octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester involves its interaction with various molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The methylene group can also undergo various chemical transformations, contributing to the compound’s reactivity and versatility .
Vergleich Mit ähnlichen Verbindungen
Octanoic acid, methyl ester:
Octanoic acid, 3-hydroxy-, methyl ester: This compound has a hydroxyl group instead of the acetyloxy group, making it less reactive in certain chemical reactions.
Uniqueness: Octanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester is unique due to the presence of both the acetyloxy and methylene groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
143164-94-7 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
methyl 3-acetyloxy-2-methylideneoctanoate |
InChI |
InChI=1S/C12H20O4/c1-5-6-7-8-11(16-10(3)13)9(2)12(14)15-4/h11H,2,5-8H2,1,3-4H3 |
InChI-Schlüssel |
DUJDTKFEVNETQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=C)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




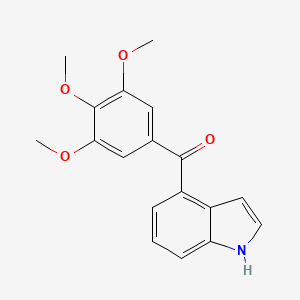
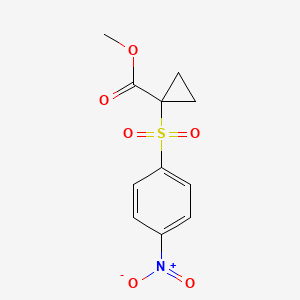
![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)

![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)
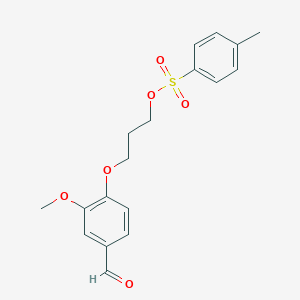
![Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B12544347.png)
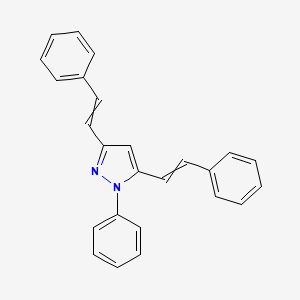
![Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]-](/img/structure/B12544365.png)
